5,6-dihydro-2H-1,4-thiazin-3-amine
Overview
Description
5,6-Dihydro-2H-1,4-thiazin-3-amine is an organic compound belonging to the thiazine class of heterocyclic compounds. This compound is characterized by its aromatic ring system that contains two nitrogen atoms and two sulfur atoms. It is a colorless solid that is soluble in water and other polar solvents. The compound has been used in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of dyes and pigments.
Scientific Research Applications
Synthesis and Biological Activity
5,6-Dihydro-1,3-thiazin-4-one derivatives, including 5,6-dihydro-2H-1,4-thiazin-3-amine, have been synthesized via one-pot reactions. One study on 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one revealed high antiradical and anti-inflammatory activity (Kulakov et al., 2015).
Synthesis in Catalysis
A study demonstrated the synthesis of α-amino amide, 3,4-dihydroquinoxalin-2-amine, 4H-benzo[b][1,4]thiazin-2-amine, and other derivatives using cellulose sulfuric acid as a biopolymer solid acid catalyst (Mofakham et al., 2012).
Recyclization Studies
Functionalized 2,3-dihydro-1,3-thiazin-4(1H)-one derivatives have been studied for recyclization to 2,3-dihydropyrimidin-4(1H)-ones, highlighting the versatility of these compounds in chemical synthesis (Vovk et al., 2005).
Antimicrobial and Anticoccidial Activity
Research on 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones showed these compounds exhibit notable antimicrobial and anticoccidial activities (Georgiadis, 1976).
Synthesis and Structural Analysis
Studies on 5,6-dihydro-1,3-thiazin-4-ones focus on their synthesis, structural analysis, and applications in creating diverse chemical structures (Ignatova et al., 1976).
Flame Retardant Properties
Organic sulfur compounds, including derivatives of 5,6-dihydro-2H-1,4-thiazin-3-amine, have been studied for their potential as flame retardants for polyester and epoxy resins, showcasing their utility in material science (Al-Masoudi, 2018)
properties
IUPAC Name |
3,6-dihydro-2H-1,4-thiazin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c5-4-3-7-2-1-6-4/h1-3H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGUDSBFDKXCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474341 | |
Record name | 5,6-dihydro-2H-1,4-thiazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dihydro-2H-1,4-thiazin-3-amine | |
CAS RN |
73028-67-8 | |
Record name | 5,6-dihydro-2H-1,4-thiazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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